Atorvastatina, Sal de Calcio, para-Hidroxi

Descripción general

Descripción

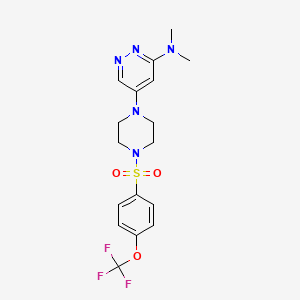

Para-Hydroxy Atorvastatin Calcium Salt is a calcium salt form of para-Hydroxy Atorvastatin, a drug primarily used to treat high cholesterol and triglyceride levels in the blood . It is a potent and selective competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis .

Synthesis Analysis

An improved kilogram-scale synthesis of atorvastatin calcium salt has been developed that affords >99.5% product purities . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Molecular Structure Analysis

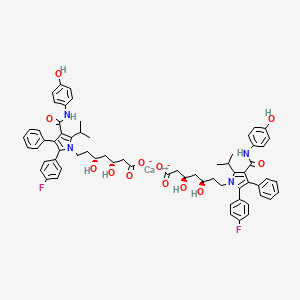

The molecular formula of para-Hydroxy Atorvastatin Calcium Salt is C33H34FN2O6 • 1/2Ca . The molecular weight is 1189.3564064 .

Chemical Reactions Analysis

Atorvastatin is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form 4-hydroxy atorvastatin . The conversion of an advanced ketal ester intermediate to atorvastatin calcium is hampered by several process issues, particularly at the final stage where the hemi-calcium salt is obtained .

Physical and Chemical Properties Analysis

Para-Hydroxy Atorvastatin Calcium Salt is a crystalline solid . It is soluble in DMF at 25 mg/ml, in DMF:PBS (pH 7.2) (1:9) at 0.1 mg/ml, in DMSO at 15 mg/ml, and in Ethanol at 0.5 mg/ml .

Aplicaciones Científicas De Investigación

Prevención de Enfermedades Cardiovasculares

Atorvastatina, cuando se metaboliza a para-hidroxi atorvastatina, ejerce sus efectos reductores del colesterol al inhibir la HMG-CoA reductasa. Esta reducción en la síntesis de colesterol ayuda a prevenir enfermedades cardiovasculares, incluyendo ataques cardíacos y accidentes cerebrovasculares. El compuesto logra esto al disminuir los niveles de colesterol LDL (lipoproteína de baja densidad) en la sangre, que están asociados con la aterosclerosis y la formación de placas .

Modelado Farmacocinético

La para-hidroxi atorvastatina es un sustrato valioso para estudios farmacocinéticos. Los investigadores la utilizan para desarrollar modelos farmacocinéticos basados en la fisiología (PBPK). Estos modelos ayudan a predecir el comportamiento de los fármacos en diferentes poblaciones, considerando factores como el metabolismo, los transportadores y la solubilidad. Comprender las propiedades farmacocinéticas de la para-hidroxi atorvastatina ayuda a optimizar los regímenes de dosificación y los planes de tratamiento individualizados .

Interacciones Fármaco-Fármaco

La para-hidroxi atorvastatina se metaboliza por la isoforma CYP3A4 del citocromo P450 (CYP). Sus interacciones con otros fármacos que también utilizan esta vía pueden afectar su farmacocinética. Los investigadores investigan posibles interacciones para garantizar la administración conjunta segura y eficaz con otros medicamentos .

Mejora de la Biodisponibilidad

Los estudios exploran estrategias para mejorar la biodisponibilidad de la para-hidroxi atorvastatina. Los enfoques de formulación, como las formulaciones a base de lípidos o las nanopartículas, tienen como objetivo mejorar su solubilidad y absorción. Estos esfuerzos contribuyen a mejores resultados terapéuticos y cumplimiento por parte del paciente .

Evaluación del Metabolito Activo

La para-hidroxi atorvastatina es un metabolito activo de la atorvastatina. Los investigadores investigan su contribución al efecto terapéutico general. Comprender la potencia relativa de este metabolito ayuda a optimizar la dosificación y minimizar los efectos adversos .

Desarrollo de Métodos Analíticos

Los investigadores desarrollan métodos analíticos sensibles y específicos para cuantificar la para-hidroxi atorvastatina en muestras biológicas (por ejemplo, plasma). La cromatografía líquida de alta resolución acoplada a espectrometría de masas en tándem (HPLC-MS/MS) se utiliza comúnmente para una cuantificación precisa .

Mecanismo De Acción

Target of Action

The primary target of para-Hydroxy Atorvastatin Calcium Salt, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Para-Hydroxy Atorvastatin Calcium Salt acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This results in decreased hepatic cholesterol production .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This ultimately leads to a reduction in the levels of these lipoproteins in the blood .

Pharmacokinetics

The pharmacokinetic properties of para-Hydroxy Atorvastatin Calcium Salt involve complex processes. It is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The active metabolites, ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS), are equipotent to the parent compound and are responsible for 70% of the HMG-CoA reductase inhibitory activity of Atorvastatin .

Safety and Hazards

Direcciones Futuras

In the last decade, numerous bioanalytical procedures have been developed for the quantification of atorvastatin in different biological samples using liquid chromatographic techniques . Advancement in technology has developed several new and advanced sample preparation approaches like dispersive liquid-liquid extraction, microextraction by packed sorbent, which have high recovery rates than conventional procedures . This may be consulted as an informative tool to support the optimization of new bioanalytical methods for the quantification of atorvastatin .

Análisis Bioquímico

Biochemical Properties

Para-Hydroxy Atorvastatin Calcium Salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis . The interaction between Para-Hydroxy Atorvastatin Calcium Salt and HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol levels .

Cellular Effects

Para-Hydroxy Atorvastatin Calcium Salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein in GABAergic neurons .

Molecular Mechanism

The molecular mechanism of action of Para-Hydroxy Atorvastatin Calcium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of HMG-CoA reductase, inhibiting its function and leading to decreased cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Para-Hydroxy Atorvastatin Calcium Salt change over time. It exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Para-Hydroxy Atorvastatin Calcium Salt vary with different dosages in animal models . Lower doses are typically effective in reducing cholesterol levels, while higher doses may lead to adverse effects .

Metabolic Pathways

Para-Hydroxy Atorvastatin Calcium Salt is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, a key player in this pathway .

Transport and Distribution

Para-Hydroxy Atorvastatin Calcium Salt is transported and distributed within cells and tissues . It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located .

Propiedades

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWEMFVBXVPDU-MNSAWQCASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-44-4 | |

| Record name | (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)

![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2454218.png)

![2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)

![3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)